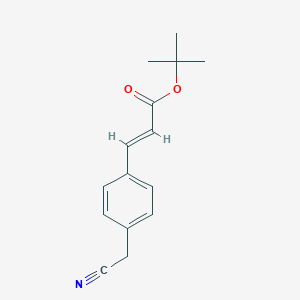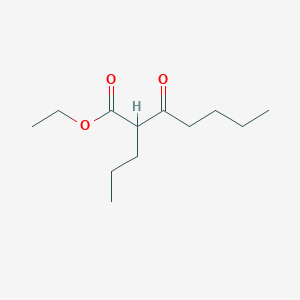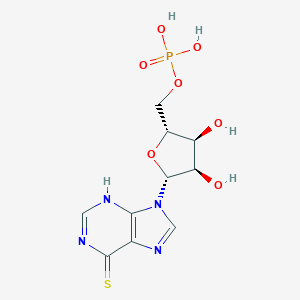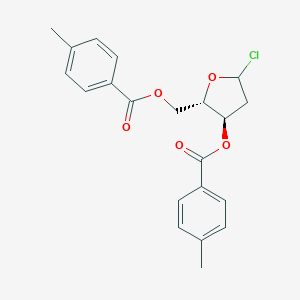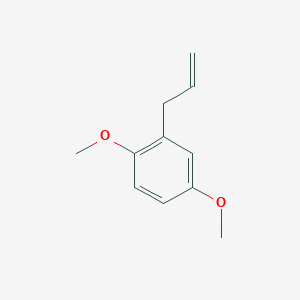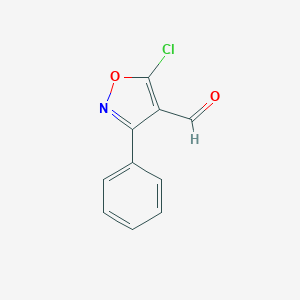
3-Phenyl-5-chloroisoxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-chloroisoxazole-4-carbaldehyde, also known as PIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule with a molecular formula of C10H6ClNO2.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Effets Biochimiques Et Physiologiques
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in lab experiments include its high yield synthesis, potent antitumor activity, and anti-inflammatory properties. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 3-Phenyl-5-chloroisoxazole-4-carbaldehyde. One such direction is the development of novel 3-Phenyl-5-chloroisoxazole-4-carbaldehyde derivatives with improved pharmacological properties. Another direction is the study of the potential use of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in combination with other anticancer agents for enhanced efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by the addition of 4-dimethylaminopyridine and 2,4-dichlorobenzaldehyde. This reaction results in the formation of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in high yield.
Applications De Recherche Scientifique
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Numéro CAS |
100230-72-6 |
|---|---|
Nom du produit |
3-Phenyl-5-chloroisoxazole-4-carbaldehyde |
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
5-chloro-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(6-13)9(12-14-10)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
XGQDMZXONSJFJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Synonymes |
5-CHLORO-3-PHENYL-4-ISOXAZOLECARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



